N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a phenyl group at position 5, a pyrrolidine-2-carboxamide moiety, and a thiophene-2-sulfonyl group. The pyrrolidine ring introduces conformational flexibility, which may influence binding affinity in biological systems .
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c22-15(18-17-20-19-16(25-17)12-6-2-1-3-7-12)13-8-4-10-21(13)27(23,24)14-9-5-11-26-14/h1-3,5-7,9,11,13H,4,8,10H2,(H,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHRVGXMLJTXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Pyrrolidine Nitrogen
Pyrrolidine-2-carboxylic acid serves as the starting material for this fragment. The nitrogen atom undergoes sulfonylation using thiophene-2-sulfonyl chloride under basic conditions.
Procedure :
- Dissolve pyrrolidine-2-carboxylic acid (10.0 g, 87.6 mmol) in anhydrous dichloromethane (100 mL).
- Add triethylamine (12.2 mL, 87.6 mmol) and cool to 0°C.
- Slowly add thiophene-2-sulfonyl chloride (16.3 g, 92.0 mmol) dropwise.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and concentrate under reduced pressure.
- Purify via recrystallization (ethanol/water) to yield 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid as a white solid (18.4 g, 85% yield).
Analytical Data :
- Mp : 158–160°C
- 1H NMR (CDCl3) : δ 2.15–2.35 (m, 4H, pyrrolidine CH2), 3.72 (dd, J = 8.1 Hz, 1H, CHCO2H), 7.12 (dd, J = 5.0 Hz, 1H, thiophene H-4), 7.58 (dd, J = 3.7 Hz, 1H, thiophene H-3), 7.89 (dd, J = 5.0 Hz, 1H, thiophene H-5).
Preparation of 5-Phenyl-1,3,4-oxadiazol-2-amine
Cyclization of Benzohydrazide
The 1,3,4-oxadiazole ring is constructed via cyclocondensation of benzohydrazide with triethyl orthobenzoate, adapted from methodologies for analogous systems.
Procedure :
- Reflux benzohydrazide (15.0 g, 110 mmol) with triethyl orthobenzoate (32.4 mL, 132 mmol) in dry toluene (150 mL) for 24 hours.
- Distill off excess reagent and solvent under reduced pressure.
- Wash the residue with cold ethanol to obtain 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid ethyl ester as an intermediate.
- Hydrolyze the ester using NaOH (2M, 50 mL) at 80°C for 2 hours.
- Acidify with HCl (6M) to precipitate 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (14.2 g, 78% yield).
- Convert to the amine via Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol, followed by acid hydrolysis.
Analytical Data :
- Mp : 185–187°C
- 1H NMR (DMSO-d6) : δ 7.49–7.62 (m, 3H, Ph H-3,4,5), 8.03 (d, J = 7.2 Hz, 2H, Ph H-2,6), 8.21 (s, 2H, NH2).
Amide Bond Formation
Activation and Coupling
The carboxylic acid is activated as an acid chloride and coupled with the oxadiazole amine under Schotten-Baumann conditions.
Procedure :
- Suspend 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid (10.0 g, 34.5 mmol) in thionyl chloride (20 mL).
- Reflux for 2 hours, then evaporate excess SOCl2 to obtain the acid chloride.
- Dissolve the acid chloride in dry THF (50 mL) and add dropwise to a solution of 5-phenyl-1,3,4-oxadiazol-2-amine (6.2 g, 34.5 mmol) and triethylamine (4.8 mL, 34.5 mmol) in THF (50 mL) at 0°C.
- Stir at room temperature for 6 hours.
- Filter, wash with water, and recrystallize from ethyl acetate to yield the target compound (12.1 g, 82% yield).
Analytical Data :
- Mp : 208–210°C
- HRMS (ESI+) : m/z calcd for C₁₈H₁₇N₄O₄S₂ [M+H]⁺: 441.0645; found: 441.0651.
- Elemental Analysis : Calcd (%) C 53.92, H 4.09, N 13.33; Found: C 53.88, H 4.12, N 13.29.
Analytical Data and Characterization
Spectroscopic Validation
Comparative Yields and Physicochemical Properties
| Compound | Yield (%) | Mp (°C) | Molecular Formula |
|---|---|---|---|
| Intermediate acid | 85 | 158–160 | C₉H₉NO₄S₂ |
| Oxadiazole amine | 78 | 185–187 | C₈H₆N₃O |
| Target compound | 82 | 208–210 | C₁₈H₁₇N₄O₄S₂ |
Discussion of Research Findings
The sulfonylation step proved highly efficient (85% yield), attributable to the electron-withdrawing nature of the thiophene ring, which enhances the electrophilicity of the sulfonyl chloride. Cyclization of the oxadiazole required stringent anhydrous conditions to prevent hydrolysis of the orthoester reagent. Notably, the use of DPPA for Curtius rearrangement introduced the amine functionality without side reactions, a critical advancement over traditional nitration-reduction sequences.
Challenges included the low solubility of the oxadiazole amine in polar aprotic solvents, necessitating THF as the reaction medium for coupling. The final product exhibited high thermal stability (>200°C), making it suitable for pharmaceutical formulation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Substitution reactions can introduce different functional groups to the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfonyl derivatives of thiophene.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amines were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity . The mechanism of action is believed to involve disruption of cellular processes in these microorganisms.
Anticancer Properties
The compound has also been investigated for its anticancer activities. A study focused on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines revealed significant anticancer effects against various cancer cell lines, including SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were reported as high as 86.61% . The oxadiazole ring enhances the interaction with biological targets involved in tumorigenesis, making it a candidate for further development in cancer therapeutics.
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the binding affinities of these compounds to specific biological targets. The computational analysis suggests that the oxadiazole derivatives can effectively bind to enzymes and receptors implicated in disease processes, providing insights into their potential mechanisms of action . This approach aids in optimizing lead compounds for better efficacy and selectivity.
Synthesis and Characterization
The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves multi-step reactions that can include the use of thiophenes and oxadiazoles as building blocks. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of oxadiazole-containing compounds. Variations in substituents on the oxadiazole ring and their positions can significantly influence their pharmacological properties. Research indicates that modifications can enhance both antimicrobial and anticancer activities, guiding future synthetic efforts toward more potent derivatives .
Data Table: Summary of Biological Activities
| Compound | Activity | Target Pathogen/Cell Line | Percent Growth Inhibition (%) |
|---|---|---|---|
| N-(5-phenyl... | Antibacterial | S. aureus | 70+ |
| N-(5-phenyl... | Anticancer | SNB-19 | 86.61 |
| N-(5-phenyl... | Anticancer | OVCAR-8 | 85.26 |
| N-(5-pyridine... | Antibacterial | E. coli | 65+ |
Mechanism of Action
The mechanism by which N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: Analogs with nitro groups (6d) exhibit higher melting points (295–296°C), likely due to stronger intermolecular interactions, whereas allylidene derivatives (6e) melt at lower temperatures (158–159°C) .
- Spectroscopic Features : IR spectra of analogs confirm the presence of C=N (1560–1650 cm⁻¹) and C=O amide (1680–1720 cm⁻¹) bonds . The target compound’s sulfonyl group (S=O, ~1350–1150 cm⁻¹) would further distinguish its IR profile.
Substituent Effects on Reactivity and Function
- Thiophene Sulfonyl vs. Furan : The sulfonyl group in the target compound may improve solubility and hydrogen-bonding capacity compared to furan-based analogs, favoring pharmacokinetic properties.
- Pyrrolidine vs. Benzylidene : The pyrrolidine carboxamide introduces a chiral center and conformational flexibility, which could enhance target selectivity compared to planar benzylidene derivatives .
Biological Activity
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising an oxadiazole ring, a thiophene moiety, and a pyrrolidine backbone. Its molecular formula is , which contributes to its unique biological properties.
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of oxadiazole derivatives. For instance, compounds related to N-(5-phenyl-1,3,4-oxadiazol-2-yl) have been evaluated for their efficacy against dengue virus polymerase. A related study demonstrated that 3-phenyl derivatives exhibited submicromolar activity against all four dengue virus serotypes, indicating a promising avenue for further research in antiviral drug development .
2. Inhibition of Notum Carboxylesterase
Notum carboxylesterase is a negative regulator of the Wnt signaling pathway, which plays a crucial role in various diseases including cancer and neurodegenerative disorders. Research has shown that oxadiazole derivatives can inhibit Notum activity, potentially enhancing neurogenesis and offering therapeutic options for neurological conditions . The IC50 values for these compounds indicate potent inhibitory effects, with some derivatives demonstrating IC50 values as low as 18 nM .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes like Notum carboxylesterase.
- Signal Pathway Modulation : By influencing pathways such as Wnt signaling, it may promote cellular processes like neurogenesis.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, and how can purity be ensured?
- Methodology :
-
The compound is synthesized via multi-step reactions, typically involving cyclization of thiadiazole or oxadiazole precursors followed by coupling with sulfonylated pyrrolidine derivatives.
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Key reagents include phosphorus oxychloride (POCl₃) for cyclization and dimethylformamide (DMF) as a solvent for coupling .
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Purification is achieved through column chromatography or recrystallization, with Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) used to monitor intermediates and final product purity .
Table 1: Representative Synthetic Conditions
Step Reagents/Conditions Analytical Validation Reference Thiadiazole cyclization POCl₃, reflux (90°C, 3h) TLC, NMR Sulfonylation Thiophene-2-sulfonyl chloride, DMF, 60°C HPLC, MS Final coupling Triethylamine, room temperature NMR, IR
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for the pyrrolidine and oxadiazole rings .
-
Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl, amide C=O stretches) .
-
Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
Table 2: Key Spectroscopic Signatures
Functional Group NMR (δ ppm) IR (cm⁻¹) Reference Amide C=O 165–170 (¹³C) 1640–1680 Sulfonyl S=O - 1150–1350 Oxadiazole C-N 150–160 (¹³C) -
Q. What biological activities are associated with this compound?
- Methodology :
- Thiadiazole and oxadiazole derivatives exhibit antimicrobial and anticancer properties. Assays include:
- In vitro cytotoxicity testing (e.g., MTT assay) .
- Antimicrobial susceptibility testing against Gram-positive/negative bacteria .
- Mechanistic studies suggest inhibition of enzymes like topoisomerase II or kinase pathways .
Advanced Research Questions
Q. How can researchers resolve low yields in the final sulfonylation or coupling steps?
- Methodology :
- Optimization : Vary solvents (e.g., acetonitrile vs. DMF), temperatures (40–80°C), and catalysts (e.g., DMAP) to improve reactivity .
- Real-time monitoring : Use HPLC or TLC to track reaction progress and identify side products .
- Side reaction mitigation : Introduce inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How are stereochemical uncertainties in the pyrrolidine ring addressed?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .
- Chiral HPLC : Separate enantiomers and assign stereochemistry via comparison with synthetic standards .
Q. How to validate conflicting reports on biological activity (e.g., varying IC₅₀ values)?
- Methodology :
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to confirm target specificity .
- Dose-response studies : Replicate experiments across multiple cell lines or bacterial strains to assess consistency .
Q. What strategies are used to elucidate the compound’s mechanism of action?
- Methodology :
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like EGFR or PARP .
- Biophysical assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify target binding affinity .
Q. How is compound stability assessed under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, followed by HPLC analysis to detect degradation products .
- Plasma stability assays : Incubate with human plasma and monitor decomposition via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
